molecular formula C7H9NO2 B12854604 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone CAS No. 70718-05-7

1-(3-Methoxy-1h-pyrrol-2-yl)ethanone

Cat. No.: B12854604
CAS No.: 70718-05-7
M. Wt: 139.15 g/mol
InChI Key: XRMDDOFDHOWAEJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-1h-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxy-1h-pyrrol-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxy-1h-pyrrol-2-yl)ethanone is unique due to the presence of a methoxy group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyrrole derivatives and can lead to unique applications and properties .

Properties

CAS No.

70718-05-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-(3-methoxy-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-5(9)7-6(10-2)3-4-8-7/h3-4,8H,1-2H3

InChI Key

XRMDDOFDHOWAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN1)OC

Origin of Product

United States

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